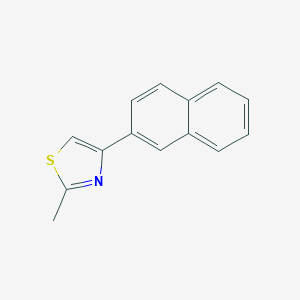

2-Methyl-4-naphthalen-2-yl-1,3-thiazole

Description

Properties

Molecular Formula |

C14H11NS |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

2-methyl-4-naphthalen-2-yl-1,3-thiazole |

InChI |

InChI=1S/C14H11NS/c1-10-15-14(9-16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |

InChI Key |

YCTUEHYQMRRBAS-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Substituent Variations

Key structural differences arise from substituents on the thiazole ring and fused aromatic systems. Below is a comparative analysis:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- The naphthalenyl group in the target compound increases molecular weight and aromatic surface area compared to alkyl or thienyl substituents.

Physical and Spectral Properties

Table 2: Melting Points and Spectral Data

Key Observations :

Crystallographic and Computational Tools

Structural validation of thiazole derivatives relies on tools such as:

Preparation Methods

Synthesis via 2-Bromo-1-(naphthalen-2-yl)ethanone and Thioacetamide

The reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with thioacetamide in dry acetone at room temperature yields 2-methyl-4-naphthalen-2-yl-1,3-thiazole. Key steps include:

-

Cyclization : The thioacetamide sulfur nucleophilically attacks the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.

-

Workup : The crude product is washed with NaHCO₃ to remove residual acid and recrystallized from ethanol.

Representative Data :

| Reactant | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(naphthalen-2-yl)ethanone + Thioacetamide | Dry acetone | RT | 6 | 63–72 |

This method is favored for its simplicity but requires strict control of stoichiometry to avoid side products such as disubstituted thiazoles.

One-Pot α-Bromination/Cyclization Strategies

Copper(II) Bromide-Mediated Synthesis

A one-pot approach eliminates the need to isolate α-bromoketones. Ketones such as 1-(naphthalen-2-yl)ethanone are treated with N-bromosuccinimide (NBS) and CuBr₂ in ionic liquids ([bmim]PF₆ or [bmpy]Tf₂N), followed by in situ cyclization with thioacetamide.

Advantages :

-

Efficiency : Combines bromination and cyclization in a single step.

-

Solvent Recyclability : Ionic liquids can be reused for ≥5 cycles without significant yield loss.

Reaction Conditions :

| Brominating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| NBS | CuBr₂ | [bmim]PF₆ | 78 |

| NBS | None | [bmpy]Tf₂N | 65 |

Green Chemistry Approaches

Glycerol as a Sustainable Solvent

Glycerol, a biodegradable solvent, facilitates the reaction of 2-bromo-1-(naphthalen-2-yl)ethanone with thioacetamide at room temperature. The protocol achieves yields of 85–92% with minimal purification.

Mechanistic Insights :

-

Glycerol’s high polarity stabilizes the transition state, accelerating cyclization.

-

The solvent’s viscosity reduces byproduct formation by limiting molecular diffusion.

Modular Synthesis Using α-Haloketone Derivatives

2-Bromo-3-ethoxycrotonate Electrophiles

Electron-deficient α-haloketones like ethyl 4-bromo-3-ethoxycrotonate react with naphthalene-2-carbothioamide in 2,2,2-trifluoroethanol (TFE) to form thiazoles. This method is notable for:

-

Regioselectivity : Exclusive formation of the 4-naphthalen-2-yl substituent due to electronic effects.

Optimized Parameters :

| Electrophile | Base | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl 4-bromo-3-ethoxycrotonate | CH₃CO₂Na | TFE | 91 |

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Typical Yield (%) | Scalability | Key Limitations |

|---|---|---|---|

| Classical Hantzsch | 63–72 | Moderate | Requires pure α-haloketones |

| One-Pot CuBr₂/NBS | 65–78 | High | Catalyst cost |

| Glycerol-Mediated | 85–92 | High | Longer reaction times |

| Modular Crotonate Electrophiles | 89–94 | Low | Complex electrophile synthesis |

Q & A

Q. What are the standard synthetic protocols for preparing 2-Methyl-4-naphthalen-2-yl-1,3-thiazole and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation or coupling reactions. For example:

- Cyclocondensation: React naphthalen-2-yl precursors (e.g., 2-naphthalenecarboxaldehyde) with thiazole-forming agents (e.g., thiourea derivatives) in ethanol or DMF under reflux (80–100°C). Catalysts like triethylamine or acetic acid are often used to facilitate ring closure .

- Cross-Coupling: Suzuki-Miyaura coupling can introduce aromatic substituents to the thiazole core. Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DME/H₂O solvent system at 80°C .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

Example Synthetic Conditions Table:

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks to verify the naphthalene (δ 7.2–8.5 ppm) and thiazole (δ 2.5–3.0 ppm for methyl groups) moieties .

- IR: Confirm C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .

- Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (e.g., C: 68.54%, H: 4.32%, N: 8.54%, S: 9.76%) .

- Melting Point: Compare observed m.p. (e.g., 141–143°C) with literature to assess purity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy, as demonstrated by Becke .

- Geometry Optimization: Compute bond lengths and angles at the B3LYP/6-31G(d) level. Validate against X-ray crystallography data .

- Electronic Properties: Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (~3.5 eV) suggests potential charge-transfer applications .

Case Study: A DFT study on analogous thiazoles revealed that electron-withdrawing substituents (e.g., -NO₂) lower the LUMO energy, enhancing electrophilicity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

Methodological Answer:

- Software Tools: Use SHELXL (for refinement) and WinGX (for data integration) to resolve twinning or disordered regions in X-ray datasets .

- Cross-Validation: Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09’s GIAO method) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) to rule out isomeric impurities .

Q. How are biological activities of this compound derivatives evaluated?

Methodological Answer:

- Antimicrobial Assays: Use microdilution methods (MIC values) against S. aureus or E. coli .

- Molecular Docking: AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). For example, a thiazole derivative showed a docking score of −9.2 kcal/mol to COX-2 .

- ADMET Predictions: SwissADME evaluates pharmacokinetics (e.g., logP ~3.2 for blood-brain barrier penetration) .

Q. What crystallographic software is recommended for determining this compound’s crystal structure?

Methodological Answer:

- Data Collection: Use Bruker D8 QUEST with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: SHELXD (direct methods) or OLEX2 (charge flipping) for phase determination .

- Refinement: SHELXL refines anisotropic displacement parameters and validates via R-factor convergence (<5%) .

- Visualization: ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.